molecular formula C10H6BrNOS B1520770 2-(4-Bromophenyl)thiazole-5-carbaldehyde CAS No. 914348-78-0

2-(4-Bromophenyl)thiazole-5-carbaldehyde

Cat. No. B1520770
CAS RN: 914348-78-0
M. Wt: 268.13 g/mol
InChI Key: IIAXARYULRUREE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazole-5-carbaldehyde is a thiazole aldehyde derivative . It is a compound with the molecular formula C10H6BrNOS .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, 2-Thiazolecarboxaldehyde, a related compound, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)thiazole-5-carbaldehyde includes a bromophenyl group attached to a thiazole ring, which is further connected to a carbaldehyde group . The compound has a molecular weight of 268.13 g/mol .

Scientific Research Applications

Antimicrobial Activity

2-(4-Bromophenyl)thiazole-5-carbaldehyde: has been studied for its potential in combating antimicrobial drug resistance. Derivatives of this compound have shown effectiveness against various microbial pathogens, which is crucial in the development of new antimicrobial agents .

Anticancer Properties

Research indicates that thiazole derivatives, including 2-(4-Bromophenyl)thiazole-5-carbaldehyde , may play a role in anticancer drug development. These compounds can be designed to target drug-resistant cancer cells, offering a new avenue for cancer treatment .

Anti-Inflammatory Applications

The compound’s derivatives have been synthesized to explore their antinociceptive and anti-inflammatory activities. This is particularly relevant in the search for new treatments for chronic inflammatory diseases .

Material Science

In material science, 2-(4-Bromophenyl)thiazole-5-carbaldehyde can be used as a precursor for synthesizing compounds with specific optical properties. These materials can be applied in the creation of novel sensors or in photonics .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with thiazole rings. Such molecules are of interest due to their diverse biological activities .

Neurotransmitter Synthesis

Thiazole derivatives are known to assist in the synthesis of neurotransmitters like acetylcholine, which are essential for the normal functioning of the nervous system .

Pharmacological Research

2-(4-Bromophenyl)thiazole-5-carbaldehyde: is utilized in pharmacological research to develop drugs with thiazole as a core structure. These drugs are investigated for various therapeutic effects, including anticonvulsant and antioxidant activities .

Genomics and Proteomics

In the fields of genomics and proteomics, thiazole derivatives are used to study protein interactions and gene expression. This compound can be a part of reagents that facilitate these advanced research areas .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAXARYULRUREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661673
Record name 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)thiazole-5-carbaldehyde

CAS RN

914348-78-0
Record name 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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